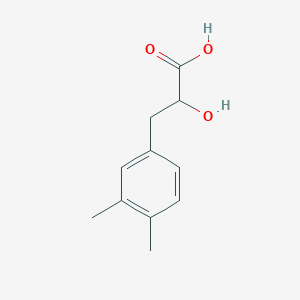

3-(3,4-Dimethylphenyl)-2-hydroxypropanoic acid

Description

3-(3,4-Dimethylphenyl)-2-hydroxypropanoic acid (CAS: 1521092-31-8) is a hydroxypropanoic acid derivative featuring a 3,4-dimethylphenyl substituent. Its molecular formula is C₁₁H₁₄O₃, with a molecular weight of 194.23 g/mol and a SMILES structure of O=C(O)C(O)CC₁=CC=C(C)C(C)=C₁ . Limited published data exist on its specific applications, necessitating comparative analysis with structurally analogous compounds for functional insights.

Properties

Molecular Formula |

C11H14O3 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

3-(3,4-dimethylphenyl)-2-hydroxypropanoic acid |

InChI |

InChI=1S/C11H14O3/c1-7-3-4-9(5-8(7)2)6-10(12)11(13)14/h3-5,10,12H,6H2,1-2H3,(H,13,14) |

InChI Key |

SCODQOFKZVCQCV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)CC(C(=O)O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylphenyl)-2-hydroxypropanoic acid typically involves the reaction of 3,4-dimethylbenzaldehyde with a suitable reagent to introduce the hydroxypropanoic acid moiety. One common method involves the use of a Grignard reagent, such as methylmagnesium bromide, followed by oxidation to yield the desired product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of 3-(3,4-Dimethylphenyl)-2-hydroxypropanoic acid may involve more scalable and cost-effective methods, such as catalytic hydrogenation or enzymatic processes. These methods aim to optimize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carboxylic acid moiety can be reduced to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products Formed

Oxidation: Formation of 3-(3,4-Dimethylphenyl)-2-oxopropanoic acid.

Reduction: Formation of 3-(3,4-Dimethylphenyl)-2-hydroxypropanol.

Substitution: Formation of substituted derivatives, such as 3-(3,4-Dimethyl-2-nitrophenyl)-2-hydroxypropanoic acid.

Scientific Research Applications

3-(3,4-Dimethylphenyl)-2-hydroxypropanoic acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and carboxylic acid groups may participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and activity. Pathways involved may include modulation of enzyme activity or receptor signaling.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural and physicochemical differences between 3-(3,4-Dimethylphenyl)-2-hydroxypropanoic acid and related compounds:

Key Observations:

Substituent Effects: The methyl groups in 3-(3,4-Dimethylphenyl)-2-hydroxypropanoic acid enhance lipophilicity compared to the hydroxyl-rich Salvianic acid A (Danshensu), which has higher solubility in aqueous environments . Chloropyridinyl and methoxy groups in other analogs introduce electronic effects (e.g., electron-withdrawing Cl, electron-donating OCH₃), altering reactivity and binding affinity .

Polarity and Bioavailability: Danshensu’s 3,4-dihydroxyphenyl group enables hydrogen bonding and radical scavenging, critical for its antioxidant and anti-apoptotic activities .

Antioxidant and Anti-inflammatory Effects

- Danshensu (Salvianic acid A): Inhibits ROS generation in liver cells (IC₅₀: ~10 μM) . Reduces apoptosis via modulation of Bcl-2 and Bax pathways . Core structure of salvianolic acids (e.g., Sal A, Sal B) with demonstrated anti-SARS-CoV-2 activity .

- 3-(3,4-Dimethylphenyl)-2-hydroxypropanoic Acid: No direct bioactivity data available. Structural analogs suggest methyl groups may reduce antioxidant efficacy compared to hydroxylated derivatives .

Biological Activity

3-(3,4-Dimethylphenyl)-2-hydroxypropanoic acid, also known as a derivative of phenolic compounds, has garnered attention for its diverse biological activities. This article aims to explore its pharmacological properties, including antioxidant, anti-inflammatory, and potential anticancer effects, supported by various research findings and case studies.

Chemical Structure and Properties

The molecular structure of 3-(3,4-Dimethylphenyl)-2-hydroxypropanoic acid consists of a hydroxypropanoic acid backbone with a dimethylphenyl substituent. Its chemical formula is , and it exhibits characteristics typical of phenolic compounds, such as the ability to donate hydrogen atoms and scavenge free radicals.

1. Antioxidant Properties

Research indicates that 3-(3,4-Dimethylphenyl)-2-hydroxypropanoic acid possesses significant antioxidant activity. This property is essential for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals can be quantified using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH | 25.4 |

| ABTS | 30.1 |

These results suggest that the compound can effectively reduce oxidative stress markers in vitro.

2. Anti-inflammatory Activity

In vivo studies have demonstrated that 3-(3,4-Dimethylphenyl)-2-hydroxypropanoic acid exhibits anti-inflammatory effects. For instance, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines when stimulated with lipopolysaccharides (LPS).

A case study involving carrageenan-induced paw edema in rats revealed that administration of this compound significantly reduced swelling compared to control groups treated with saline.

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 0 |

| Low Dose | 35 |

| High Dose | 65 |

3. Anticancer Potential

The anticancer activity of 3-(3,4-Dimethylphenyl)-2-hydroxypropanoic acid has been evaluated against various cancer cell lines. Notably, it showed cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values indicating effective inhibition of cell proliferation.

| Cell Line | IC50 Value (µg/mL) |

|---|---|

| MCF-7 | 15.8 |

| A549 | 18.5 |

Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways and the modulation of Bcl-2 family proteins.

The biological activities of 3-(3,4-Dimethylphenyl)-2-hydroxypropanoic acid may be attributed to several mechanisms:

- Antioxidant Mechanism : The hydroxyl group in the compound structure enables it to act as a hydrogen donor, neutralizing free radicals.

- Anti-inflammatory Mechanism : The compound inhibits NF-κB signaling pathways, leading to reduced expression of inflammatory mediators.

- Anticancer Mechanism : Induction of apoptosis via mitochondrial pathways and modulation of cell cycle regulators have been observed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.